molecular formula C10H9F3N2O2S B13006954 2-Methyl-3-(methylthio)-4-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione

2-Methyl-3-(methylthio)-4-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione

Cat. No.: B13006954
M. Wt: 278.25 g/mol
InChI Key: MUYVYSMOUIIXCV-UHFFFAOYSA-N
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Description

2-Methyl-3-(methylthio)-4-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(methylthio)-4-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include:

  • Formation of the pyrrolo[3,4-c]pyridine core through cyclization reactions.
  • Introduction of the methylthio and trifluoromethyl groups via nucleophilic substitution or addition reactions.
  • Final modifications to achieve the desired functional groups and overall structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(methylthio)-4-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Replacement of the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(methylthio)-4-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrrolo[3,4-c]pyridine core can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(methylthio)-4-(trifluoromethyl)pyridine: Lacks the dihydro-1H-pyrrolo[3,4-c]pyridine core.

    3-(Methylthio)-4-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine: Similar structure but without the 2-methyl group.

Uniqueness

2-Methyl-3-(methylthio)-4-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione is unique due to the combination of its functional groups and core structure, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrrolo[3,4-c]pyridine core provides a versatile scaffold for further modifications.

Properties

Molecular Formula

C10H9F3N2O2S

Molecular Weight

278.25 g/mol

IUPAC Name

2-methyl-3-methylsulfanyl-4-(trifluoromethyl)-3,5-dihydropyrrolo[3,4-c]pyridine-1,6-dione

InChI

InChI=1S/C10H9F3N2O2S/c1-15-8(17)4-3-5(16)14-7(10(11,12)13)6(4)9(15)18-2/h3,9H,1-2H3,(H,14,16)

InChI Key

MUYVYSMOUIIXCV-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2=C(NC(=O)C=C2C1=O)C(F)(F)F)SC

Origin of Product

United States

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